Fluorosilicato de cadmio

Descripción general

Descripción

Cadmium fluorosilicate, also known as CdF2, is a chemical compound composed of cadmium and fluorine. It is an inorganic compound that has been used in various applications, such as in pharmaceuticals, laboratory experiments, and as an industrial material. As a result, it is important to understand the structure, synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CdF2.

Aplicaciones Científicas De Investigación

Sondas fluorescentes en investigación biológica

El fluorosilicato de cadmio se utiliza en el desarrollo de sondas fluorescentes para aplicaciones biológicas. Estas sondas están diseñadas para detectar e imaginar iones de cadmio dentro de los sistemas biológicos debido a su alta sensibilidad y especificidad . La capacidad de rastrear iones de cadmio es crucial para comprender sus funciones biológicas y sus posibles efectos tóxicos.

Monitoreo ambiental

En la ciencia ambiental, los sensores basados en this compound se utilizan para monitorear los niveles de cadmio en varios ecosistemas. Estos sensores ayudan a evaluar los niveles de contaminación y comprender el impacto del cadmio en la salud ambiental .

Ciencia de los materiales

El this compound se investiga por su posible uso en la ciencia de los materiales, particularmente en la creación de materiales con propiedades ópticas únicas. Su incorporación en ciertos materiales podría conducir al desarrollo de nuevos tipos de sensores o dispositivos que respondan a la luz u otros estímulos ambientales .

Agricultura

La investigación sobre el papel del this compound en la agricultura se centra en su posible uso como componente de los fertilizantes debido a su contenido de flúor. Sin embargo, la naturaleza tóxica del cadmio requiere un estudio cuidadoso para evitar efectos adversos en los cultivos y la salud del suelo .

Diagnóstico médico

En la investigación médica, los compuestos de this compound se exploran para su uso en imágenes de diagnóstico. Sus propiedades fluorescentes pueden mejorar el contraste en las técnicas de imagen, ayudando en la detección de enfermedades y procesos biológicos internos .

Aplicaciones industriales

El this compound se investiga por sus aplicaciones industriales, particularmente en el sector electrónico, donde podría utilizarse en la fabricación de componentes que requieren propiedades conductoras o semiconductoras específicas .

Mecanismo De Acción

Target of Action

Cadmium, a prevalent environmental contaminant, exerts widespread toxic effects on human health through various biochemical and molecular mechanisms . Cadmium is a heavy metal which exists widely in industrial and agricultural production and can induce a variety of diseases in organisms . Therefore, its detection is of great significance in the fields of biology, environment, and medicine .

Mode of Action

The primary pathways through which Cadmium inflicts damage include oxidative stress induction, disruption of Ca2+ signaling, interference with cellular signaling pathways, and epigenetic modifications . Cadmium’s high mobility is influenced by various factors, including pH, redox state, and ionic strength .

Biochemical Pathways

Cadmium toxicity is a serious health and environmental concern, necessitating vigilant monitoring and precautionary measures to safeguard human health and ecological integrity . Cadmium’s impact on signaling pathways like Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Tumor Protein 53 (p53) pathways, illustrates how its interference with these pathways contributes to pathological conditions and carcinogenesis .

Pharmacokinetics

By detailing the absorption, distribution, metabolism, and excretion (ADME) of Cadmium, alongside its interactions with cellular components such as mitochondria and DNA, this paper highlights the extensive damage caused by Cadmium at the cellular and tissue levels . Approximately 40% of the novel new molecules (NNMs) selected for full-scale development based on their safety and efficacy data fail to reach the clinical development phase due to poor biopharmaceutical properties, which translate into poor bioavailability and undesirable pharmacokinetic properties .

Result of Action

The role of Cadmium in inducing oxidative stress—a pivotal mechanism behind its toxicity—is discussed with emphasis on how it disrupts the balance between oxidants and antioxidants, leading to cellular damage and apoptosis .

Action Environment

Industrial processes, mining activities, and agricultural practices are significant contributors to cadmium contamination in the environment, impacting soil, water, and air quality . Additionally, atmospheric deposition of combustion emissions and urbanization also play crucial roles in the dissemination of cadmium pollutants . These diverse anthropogenic activities can lead to the release of cadmium into the environment through various pathways, posing risks to ecosystems and human health .

Safety and Hazards

Cadmium and its compounds are highly toxic and exposure to this metal is known to cause cancer and targets the body’s cardiovascular, renal, gastrointestinal, neurological, reproductive, and respiratory systems . Worker exposure to cadmium can occur in all industry sectors but mostly in manufacturing and construction .

Direcciones Futuras

The future perspectives of cadmium-resistant bacteria include genetic engineering, bioelectrochemical system, microbial aggregates, and biosorption of cadmium by algae . Understanding the way by which cadmium exerts its effects is critical for developing effective treatment and prevention strategies against cadmium-induced neurotoxic insult .

Análisis Bioquímico

Biochemical Properties

Cadmium fluorosilicate interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to induce oxidative stress, disrupt calcium signaling, and interfere with cellular signaling pathways . These interactions can significantly influence the biochemical reactions in which cadmium fluorosilicate is involved.

Cellular Effects

Cadmium fluorosilicate has a profound impact on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, it has been found to interfere with crucial signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Tumor Protein 53 (p53) pathways .

Molecular Mechanism

At the molecular level, cadmium fluorosilicate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to induce oxidative stress—a pivotal mechanism behind its toxicity—by disrupting the balance between oxidants and antioxidants, leading to cellular damage and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cadmium fluorosilicate change over time. It has been found that chronic low cadmium exposure (CLCE) has been associated with distinct pathologies in many organ systems, including liver and kidney damage, osteoporosis, carcinogenicity, or reproductive toxicity .

Dosage Effects in Animal Models

In animal models, the effects of cadmium fluorosilicate vary with different dosages. For instance, it has been found that cadmium is toxic to virtually every system in the animal body

Metabolic Pathways

Cadmium fluorosilicate is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, it has been found that cadmium can disrupt cellular signaling pathways, resulting in complex and varied biological effects that significantly influence cell growth, differentiation, apoptosis, and stress responses .

Transport and Distribution

Cadmium fluorosilicate is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation . For instance, it has been found that cadmium can be transported into the stele in roots and more cadmium can be excreted to the cuticle layer in leaves .

Subcellular Localization

It has been found that cadmium can be localized to the plasma membrane and expressed in the vascular system of roots, leaves, and flowers

Propiedades

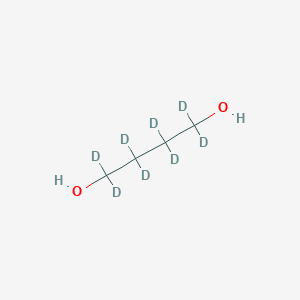

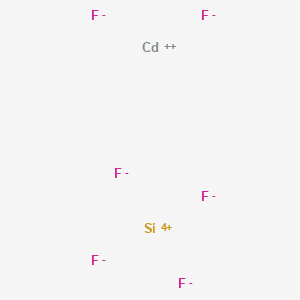

IUPAC Name |

cadmium(2+);silicon(4+);hexafluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.6FH.Si/h;6*1H;/q+2;;;;;;;+4/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQBPNJJDIXBFNB-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[F-].[F-].[F-].[F-].[F-].[F-].[Si+4].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdF6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17010-21-8 | |

| Record name | Cadmium fluosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017010218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium hexafluorosilicate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the structural characterization of cadmium fluorosilicate hexahydrate?

A1: Cadmium fluorosilicate hexahydrate (CdSiF₆ · 6H₂O) forms crystals with [Cd(OH₂)₆]²⁺ and (SiF₆)²⁻ ions. Raman spectroscopy studies reveal that certain vibrational modes associated with these ions exhibit abrupt changes at around 220 K. [] This suggests a structural phase transition occurs at this temperature.

Q2: What insights have been gained about the dynamic behavior of fluorine in cadmium fluorosilicate glasses and glass-ceramics?

A2: Research using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy alongside impedance spectroscopy has shed light on how fluorine behaves within cadmium fluorosilicate glasses and glass-ceramics in the SiO₂–PbF₂–CdF₂ system. [] The NMR data, particularly the relaxation times, were crucial in identifying a relaxation rate maximum below the glass-transition temperature (Tg). This finding, characteristic of fluorine mobility, highlights the dynamic nature of fluorine within these materials.

Q3: How does cadmium fluorosilicate behave in electroplating applications?

A3: Cadmium fluorosilicate is used in baths for electroplating cadmium-lead alloys. Studies show that adding resorcinol to these baths significantly increases cathodic polarization, leading to higher-quality deposits. [] This finding has practical implications for improving the efficiency and effectiveness of electroplating processes.

Q4: What are the advantages of using pulsed electrodeposition over galvanostatic electrodeposition with cadmium fluorosilicate baths?

A4: Research comparing pulsed electrodeposition and galvanostatic electrodeposition in cadmium fluorosilicate baths indicates that the former results in superior deposit properties. [] This suggests that pulsed techniques offer greater control over the deposition process, potentially leading to improved material properties and performance.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.